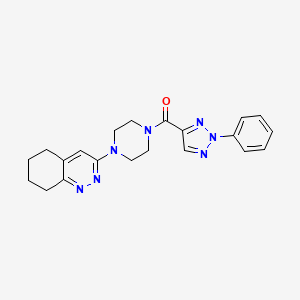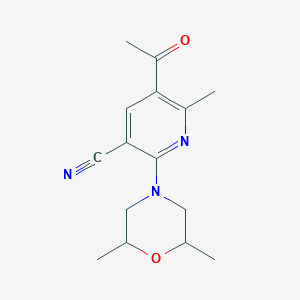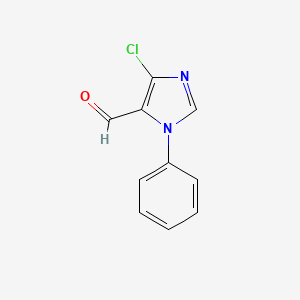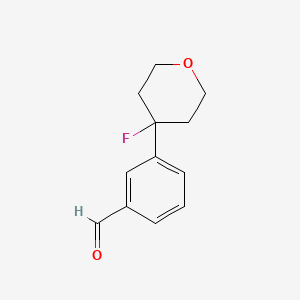
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a phenyl group, a 1,2,3-triazole ring, a tetrahydrocinnoline group, and a piperazine ring. These components are common in many biologically active compounds .
Molecular Structure Analysis
The compound has several heterocyclic rings including a 1,2,3-triazole ring and a piperazine ring. These rings often contribute to the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the triazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the piperazine ring might enhance its solubility in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline”, also known as “(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone”.
Anticancer Activity
This compound has shown potential as an anticancer agent. The triazole and cinnoline moieties are known for their anticancer properties. Research indicates that compounds containing these structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. The triazole ring is known for its ability to disrupt microbial cell walls and inhibit the growth of bacteria and fungi. This makes it a promising candidate for the development of new antibiotics and antifungal agents .
Neuroprotective Effects
Studies have shown that derivatives of triazole and cinnoline can have neuroprotective effects. These compounds can protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound has potential anti-inflammatory properties. The triazole ring can inhibit the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
Research suggests that this compound can act as an antioxidant. The presence of the triazole ring allows it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
Antitubercular Activity
The compound has been studied for its antitubercular activity. The triazole ring can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making it a potential drug candidate for this disease.
These applications highlight the versatility and potential of “3-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline” in various fields of scientific research.
Springer Link Springer Link Springer Link Springer Link Springer Link : Springer Link : Springer Link : Springer Link
作用機序
Target of Action
The compound 3-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline, also known as (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, is a complex molecule that contains a triazole ring. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The binding of the triazole ring to the heme moiety of CYP-450 can influence the metabolic processes mediated by this enzyme . .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability and solubility in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
将来の方向性
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(19-15-22-28(25-19)17-7-2-1-3-8-17)27-12-10-26(11-13-27)20-14-16-6-4-5-9-18(16)23-24-20/h1-3,7-8,14-15H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWGYTOFNFANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2439549.png)
![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)
![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)

![ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2439555.png)


![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)